4-Isopropoxy-6-(piperazin-1-yl)pyrimidine
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Overview
Description
4-Isopropoxy-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C11H18N4O. It features a pyrimidine ring substituted with an isopropoxy group at the 4-position and a piperazine ring at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-6-(piperazin-1-yl)pyrimidine typically involves the reaction of 4-chloro-6-(piperazin-1-yl)pyrimidine with isopropyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the isopropoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxy-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-Isopropoxy-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can influence various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its acetylcholinesterase inhibitory activity.
3-Isopropoxy-6-(piperazin-1-yl)pyridazine: Shares structural similarities but differs in the position of the nitrogen atoms in the ring.
Uniqueness: 4-Isopropoxy-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isopropoxy group and a piperazine ring on the pyrimidine core makes it a versatile scaffold for drug design and other applications .
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
4-piperazin-1-yl-6-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C11H18N4O/c1-9(2)16-11-7-10(13-8-14-11)15-5-3-12-4-6-15/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
ZXUDMHPLAGDPPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=NC(=C1)N2CCNCC2 |
Origin of Product |
United States |
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